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Compound of Interest

Compound Name: Dehydro silodosin

Cat. No.: B131772 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of

benign prostatic hyperplasia (BPH). During the synthesis and storage of Silodosin, various

impurities can arise. Dehydro silodosin (CAS No: 175870-21-0) is a known process-related

impurity of Silodosin.[1][2][3] Regulatory guidelines necessitate the monitoring and control of

such impurities in the final drug product to ensure its quality, safety, and efficacy. This

application note provides a detailed protocol for the use of Dehydro silodosin as a reference

standard for the quality control of Silodosin drug substance and formulations by High-

Performance Liquid Chromatography (HPLC).

The chemical name for Dehydro silodosin is (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-

trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide.[1][2] This reference

standard is crucial for the development and validation of analytical methods, quality control

(QC) applications for Abbreviated New Drug Applications (ANDAs), and commercial production

of Silodosin.
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The following diagram illustrates the relationship between the Active Pharmaceutical Ingredient

(API), its impurity, and the quality control process.
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Caption: Relationship between Silodosin API, Dehydro silodosin impurity, and QC.

Experimental Protocol: HPLC Analysis of Dehydro
silodosin in Silodosin
This protocol outlines a stability-indicating Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) method for the separation and quantification of Dehydro
silodosin in Silodosin.

Materials and Reagents
Dehydro silodosin Reference Standard

Silodosin Active Pharmaceutical Ingredient (API) or Formulation

Acetonitrile (HPLC Grade)
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Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade)

Ortho Phosphoric Acid (for pH adjustment)

Water (HPLC Grade)

Instrumentation and Chromatographic Conditions
HPLC System: A gradient HPLC system with a UV detector.

Column: Zodiacil C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

Mobile Phase A: 0.01N Potassium Dihydrogen Phosphate (KH2PO4) buffer.

Mobile Phase B: Acetonitrile.

Mobile Phase Composition: Mix Mobile Phase A and Mobile Phase B in a ratio of 55:45 (v/v).

Flow Rate: 0.8 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 269 nm.

Injection Volume: 10 µL.

Run Time: Approximately 10 minutes.

Preparation of Solutions
Diluent: A mixture of Acetonitrile and water in a suitable ratio (e.g., 50:50 v/v).

Dehydro silodosin Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of

Dehydro silodosin reference standard into a 100 mL volumetric flask. Dissolve in and dilute

to volume with the diluent.

Standard Solution (1 µg/mL): Dilute 1.0 mL of the Dehydro silodosin Standard Stock

Solution to 100 mL with the diluent.
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Test Solution (for Silodosin API): Accurately weigh about 50 mg of the Silodosin sample into

a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a

concentration of 1000 µg/mL.

System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria.

Inject the Standard Solution (1 µg/mL) five times and evaluate the following parameters.

Parameter Acceptance Criteria

Tailing Factor Not more than 2.0

Theoretical Plates Not less than 2000

% RSD of Peak Areas Not more than 5.0%

Analytical Procedure
Inject the diluent as a blank to ensure no interfering peaks are present.

Inject the Standard Solution (1 µg/mL) and record the chromatogram.

Inject the Test Solution and record the chromatogram.

Identify the Dehydro silodosin peak in the Test Solution chromatogram by comparing its

retention time with that of the Standard Solution.

Calculate the amount of Dehydro silodosin in the Silodosin sample using the formula

below.

Calculation:

Where:

AT = Peak area of Dehydro silodosin in the Test Solution chromatogram.

AS = Average peak area of Dehydro silodosin in the Standard Solution chromatograms.
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WS = Weight of Dehydro silodosin reference standard (in mg).

WT = Weight of Silodosin sample (in mg).

P = Purity of Dehydro silodosin reference standard (as a percentage).

Experimental Workflow
The following diagram outlines the workflow for the quality control analysis.
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1. Prepare Solutions
- Mobile Phase

- Diluent
- Standard Solution

- Test Solution

2. System Suitability Test
(Inject Standard 5 times)

3. Check Acceptance Criteria
(Tailing, Plates, %RSD)

Fail

4. Chromatographic Analysis
(Inject Blank, Standard, Test)

Pass

5. Data Processing
- Identify Peaks
- Integrate Areas

6. Calculate % Impurity

7. Report Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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